molecular formula C15H16FNO4S B4788631 N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4788631
M. Wt: 325.4 g/mol
InChI Key: FMYLILHTYZOFEC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 2,4-dimethoxyphenyl ring and a 2-fluorophenyl ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 2,4-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Introduction of the fluorophenyl group: The intermediate product is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro, bromo, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can serve as a lead compound for drug discovery and development.

    Medicine: Potential therapeutic applications due to its sulfonamide moiety, which is known for its antimicrobial properties. Research is ongoing to explore its efficacy and safety in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(2,4-dimethoxyphenyl)-1-(2-bromophenyl)methanesulfonamide
  • N-(2,4-dimethoxyphenyl)-1-(2-iodophenyl)methanesulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine, iodine). These variations can significantly impact the compound’s chemical reactivity and biological activity.
  • Chemical Reactivity: Fluorine is highly electronegative and can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution and other chemical reactions.
  • Biological Activity: The different halogen substituents can alter the compound’s interaction with biological targets, potentially leading to variations in antimicrobial, anti-inflammatory, and anticancer activities. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability compared to their chlorine, bromine, and iodine counterparts.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-12-7-8-14(15(9-12)21-2)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYLILHTYZOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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